molecular formula C21H19ClFNO4 B4568052 4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4568052
M. Wt: 403.8 g/mol
InChI Key: DETSUHSXFZIZTP-BOPFTXTBSA-N
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Description

4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C21H19ClFNO4 and its molecular weight is 403.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0986639 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of derivatives similar to the target compound, highlighting their structural and functional diversity. For example, compounds with specific substituents and functionalities have been synthesized and characterized to understand their molecular structures and properties, including their potential for forming specific molecular interactions such as π-hole tetrel bonding interactions and lp⋯π intermolecular interactions (Muhammad Naeem Ahmed et al., 2020; R. Shukla et al., 2014).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer activities of related compounds underscores their potential therapeutic applications. For instance, novel triazole derivatives have been synthesized and shown to possess significant antimicrobial activities (H. Bektaş et al., 2010). Similarly, oxazolone scaffolds have been evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing promising results (Biointerface Research in Applied Chemistry, 2020).

Diagnostic and Molecular Interaction Studies

Additionally, derivatives have been explored for their potential as diagnostic agents, such as in positron emission tomography (PET) imaging of cerebral β-amyloid plaques in Alzheimer's disease, demonstrating the application of such compounds in neurodegenerative disease diagnostics (M. Cui et al., 2012). Studies on molecular interactions, including conformational analysis and electronic properties, provide foundational knowledge for designing compounds with desired properties and activities (M. Beytur et al., 2021).

Properties

IUPAC Name

(4Z)-4-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4/c1-3-9-27-19-16(22)10-13(12-18(19)26-4-2)11-17-21(25)28-20(24-17)14-5-7-15(23)8-6-14/h5-8,10-12H,3-4,9H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETSUHSXFZIZTP-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(3-chloro-5-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.